![molecular formula C16H17N3 B1309824 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine CAS No. 883541-99-9](/img/structure/B1309824.png)
4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine
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Overview
Description
4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The presence of a benzimidazole ring in the structure of this compound makes it a compound of interest in various scientific research fields.
Biochemical Analysis
Biochemical Properties
4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with trypsin-1, a serine protease enzyme, in humans . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This compound’s interaction with trypsin-1 can influence various physiological processes, including digestion and immune response.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and apoptosis of cancer cells, such as human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . By altering the expression of specific genes and proteins, it can induce cell cycle arrest and promote programmed cell death, thereby exhibiting potential anticancer properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with trypsin-1 involves binding to the enzyme’s active site, thereby inhibiting its proteolytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted via urine or bile . These metabolic pathways can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain . Its localization and accumulation within specific tissues can affect its therapeutic and toxicological profile.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine typically involves the condensation of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This method yields high efficiency and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole ring can be modified with different substituents.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like sodium ethoxide, and conditions such as refluxing . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine can be compared with other benzimidazole derivatives such as:
Osimertinib: An anticancer drug used in the treatment of non-small cell lung cancer.
Navelbine: A chemotherapy medication used to treat various types of cancer.
Alectinib: Another anticancer drug used in the treatment of lung cancer.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
4-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-11-2-8-14-15(10-11)19-16(18-14)9-5-12-3-6-13(17)7-4-12/h2-4,6-8,10H,5,9,17H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTFEALFRDBRNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCC3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424591 |
Source
|
Record name | 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883541-99-9 |
Source
|
Record name | 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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